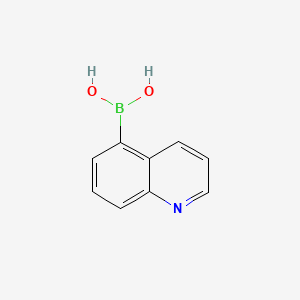

5-Quinolinylboronic acid

Descripción

The exact mass of the compound Quinoline-5-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

quinolin-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-4-1-5-9-7(8)3-2-6-11-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIJBOCPTGHGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408935 | |

| Record name | Quinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355386-94-6 | |

| Record name | Quinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-5-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 5-Quinolinylboronic Acid from 5-Bromoquinoline (B189535)

This guide provides a comprehensive overview of the synthesis of this compound from 5-bromoquinoline, a critical transformation for the development of novel pharmaceuticals and complex organic molecules. The core of this process relies on the palladium-catalyzed Miyaura borylation reaction, a robust and versatile method for forming carbon-boron bonds.[1][2][3] This document details the reaction mechanism, optimized conditions, experimental protocols, and purification strategies.

Synthesis Overview: The Miyaura Borylation Reaction

The primary route for synthesizing this compound, or its common synthetic equivalent, the pinacol (B44631) ester, from 5-bromoquinoline is the Miyaura borylation. This cross-coupling reaction involves a palladium catalyst, a diboron (B99234) reagent, and a base.[1][4] The resulting boronic esters are stable, can be purified chromatographically, and are excellent partners in subsequent reactions like the Suzuki-Miyaura coupling without needing prior hydrolysis.[2]

The general transformation is as follows:

5-Bromoquinoline → 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline → this compound

The reaction tolerates a wide variety of functional groups, making it highly valuable in multi-step syntheses.[1]

Reaction Components and Conditions

The success of the Miyaura borylation is highly dependent on the careful selection of catalyst, base, solvent, and boron source. The choice of base is particularly crucial, as overly strong bases can promote a competing Suzuki homo-coupling of the product, thereby reducing the yield.[1][2] Potassium acetate (B1210297) (KOAc) is a commonly used base that is effective for this transformation.[1][2]

Table 1: Summary of Miyaura Borylation Reaction Conditions

| Component | Example | Role / Key Considerations |

| Aryl Halide | 5-Bromoquinoline | The starting substrate. Aryl iodides, bromides, chlorides, and triflates are all viable substrates for this reaction.[4] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | The most common reagent for installing the boronic ester group.[1] Other sources like tetrahydroxydiboron (B82485) [B₂(OH)₄] can also be used.[4][5] |

| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | A palladium(0) species is required for the catalytic cycle. PdCl₂(dppf) is a stable, commonly used precatalyst.[3] |

| Ligand | dppf or PPh₃ | The choice of ligand is crucial for an efficient catalytic reaction.[4] It stabilizes the palladium center and facilitates the reaction steps. |

| Base | Potassium Acetate (KOAc) | Activates the palladium complex after ligand exchange, making it more reactive in the transmetalation step.[1][2] Weakly basic conditions prevent undesired side reactions.[2] |

| Solvent | Dioxane, DMSO, THF, Isopropanol | Polar solvents can increase the reaction yield.[1] The choice depends on substrate solubility and reaction temperature. |

| Temperature | 80 - 120 °C | Sufficient thermal energy is required to drive the catalytic cycle. Microwave irradiation can be used to shorten reaction times.[6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

This protocol is a representative procedure based on established Miyaura borylation methods for aryl halides.[3][6]

Materials:

-

5-Bromoquinoline

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂) (1 - 3 mol%)

-

Potassium Acetate (KOAc), anhydrous (3.0 equivalents)

-

1,4-Dioxane (B91453), anhydrous

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromoquinoline, bis(pinacolato)diboron, PdCl₂(dppf)·CH₂Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product via column chromatography (see Protocol 3).

Protocol 2: Hydrolysis to this compound

The pinacol ester is often used directly in subsequent reactions. If the free boronic acid is required, it can be obtained by hydrolysis.

Materials:

-

Crude or purified 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

-

Tetrahydrofuran (THF) or Diethyl Ether

-

Aqueous HCl (2 M)

-

Aqueous NaOH (2 M) or Saturated NaHCO₃ solution

Procedure:

-

Dissolve the boronic ester in THF or diethyl ether.

-

Add 2 M aqueous HCl and stir vigorously at room temperature for 2-4 hours.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Carefully neutralize the aqueous layer by adding 2 M NaOH or saturated NaHCO₃ until the pH is approximately 7. The boronic acid may precipitate.

-

Extract the product into ethyl acetate or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization or by washing (triturating) with a non-polar solvent like pentane or hexane to remove organic-soluble impurities.

Protocol 3: Purification Strategies

Purifying aryl boronic acids and their esters can be challenging due to their potential decomposition on standard silica (B1680970) gel.[7][8]

| Method | Description | Advantages | Disadvantages |

| Column Chromatography | Elution through a stationary phase. For boronic esters, rapid chromatography is recommended to minimize decomposition.[8] | Widely applicable for many organic compounds. | Boronic acids and esters can strongly adsorb to or decompose on silica gel, leading to low yields.[7][8] |

| Boric Acid-Treated Silica Gel | Silica gel is pre-treated with a boric acid solution to reduce the Lewis basicity of the surface. | Reduces over-adsorption and decomposition of the boronic ester, improving yields.[8] | The separating power (resolution) can be lower than that of standard silica gel.[7][8] |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Can yield very pure material. Good for removing minor impurities. | Requires finding a suitable solvent system; can result in product loss in the mother liquor. |

| Derivatization / Extraction | Convert the boronic acid to a salt with a base (e.g., diethanolamine) for purification, then regenerate the acid.[9][10] | Can be highly effective for removing non-acidic impurities. | Adds extra steps to the synthesis. |

Visualizing the Process

Reaction Mechanism

The Miyaura borylation proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 4. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the Chemical Properties and Stability of 5-Quinolinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, stability, and handling of 5-Quinolinylboronic acid. A crucial building block in modern organic synthesis, this heteroarylboronic acid is instrumental in the development of novel pharmaceutical compounds and advanced materials. This document offers detailed data, experimental protocols, and logical workflows to support its effective use in research and development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure, featuring a quinoline (B57606) ring fused to a boronic acid moiety, makes it a valuable reagent for introducing the quinoline scaffold into various molecules, particularly through palladium-catalyzed cross-coupling reactions.[1][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | quinolin-5-ylboronic acid |

| Synonyms | Quinoline-5-boronic acid, 5-Boronoquinoline |

| CAS Number | 355386-94-6 |

| Molecular Formula | C₉H₈BNO₂ |

| Molecular Weight | 172.98 g/mol [3][4] |

| Appearance | White to light yellow powder or crystal[1][4] |

| Melting Point | ~201-203 °C[4] |

| Boiling Point | 400.3 °C at 760 mmHg[1] |

| Density | 1.28 g/cm³[1][4] |

| pKa (Predicted) | 7.46 ± 0.30[1] |

| Solubility | Sparingly soluble in water[1][4]. Soluble in DMSO, DMF[4]. |

| Flash Point | 195.9 °C[1] |

Stability, Storage, and Handling

Understanding the stability and proper handling of boronic acids is critical to ensure their reactivity and achieve reproducible experimental results.

Chemical Stability this compound is relatively stable under standard ambient conditions when stored properly.[4][5] However, like many boronic acids, it can be susceptible to degradation. Key decomposition pathways include:

-

Oxidation: Boronic acids can undergo oxidative deboronation, a process that can be accelerated by heat and certain reaction conditions.[6][7]

-

Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved by a proton source, often water or alcohols, especially under heat or basic/acidic conditions.[8]

-

Anhydride Formation: Boronic acids can dehydrate to form boroxines (cyclic anhydrides). Products sold commercially often contain varying amounts of the anhydride.

Storage Protocols Proper storage is essential to minimize degradation and maintain chemical integrity.[1]

-

Solid Compound: Store in a tightly closed container in a cool, dry, and dark place.[1][4][5] Room temperature storage is generally acceptable.[1]

-

Stock Solutions: For prepared solutions, aliquot and store frozen to prevent degradation from repeated freeze-thaw cycles.[9][10] Recommended storage is at -20°C for up to one month or at -80°C for up to six months.[9][10]

Safety and Handling According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[3]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid generating and inhaling dust.[5] Use in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Application in Suzuki-Miyaura Cross-Coupling

This compound is predominantly used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[11] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[12][13] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11]

Catalytic Cycle The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps:[12][13]

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of an organic halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Experimental Protocols

The following section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Conditions may require optimization based on the specific substrate and desired product.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv)

-

Solvent system: 1,4-Dioxane (B91453) and Water (e.g., 4:1 ratio, 10 mL total)

-

Inert gas (Argon or Nitrogen)

-

Oven-dried Schlenk flask or sealed reaction vial

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.5 mmol).[11]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an anaerobic environment.[11]

-

Solvent Addition: Add the degassed solvents (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[11]

-

Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[11]

-

Monitoring: Monitor the reaction's progress by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 20 mL).[11]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the final product.[11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to Quinoline-5-boronic Acid (CAS 355386-94-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Quinoline-5-boronic acid (CAS 355386-94-6), a versatile building block in medicinal chemistry and materials science.

Core Properties and Data

Quinoline-5-boronic acid is a heterocyclic organic compound that integrates a quinoline (B57606) scaffold with a boronic acid functional group. This unique combination makes it a valuable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]

Physicochemical Properties

The key physicochemical properties of Quinoline-5-boronic acid are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 355386-94-6 | [3] |

| Molecular Formula | C₉H₈BNO₂ | [3] |

| Molecular Weight | 172.98 g/mol | [3] |

| Appearance | White to light yellow or light brown powder/crystal | Chem-Impex |

| Melting Point | 144-148 °C | LookChem |

| Boiling Point | 400.3 °C at 760 mmHg | LookChem |

| Density | 1.28 g/cm³ | LookChem |

| pKa | 7.46 ± 0.30 (Predicted) | Guidechem |

| Flash Point | 195.9 °C | LookChem |

Safety and Handling

Quinoline-5-boronic acid is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed. Store in a cool, dark, and dry place.

Synthesis and Manufacturing

A generalized workflow for the synthesis is presented below.

Core Applications and Experimental Protocols

The primary utility of Quinoline-5-boronic acid lies in its application as a building block in organic synthesis, particularly for the construction of complex molecules with pharmaceutical or material science applications.

Suzuki-Miyaura Cross-Coupling Reactions

Quinoline-5-boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[2] This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in drug molecules.

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with Quinoline-5-boronic acid. Reaction conditions may require optimization for specific substrates.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), Quinoline-5-boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

References

A Technical Guide to the Physical Properties of 5-Quinolinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 5-Quinolinylboronic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in advanced organic synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes a key synthetic application.

Core Physical and Chemical Properties

This compound is a versatile building block in organic chemistry, particularly valued for its role in the formation of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its physical properties is essential for its effective application in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1]

Data Presentation: Physical Property Profile

The physical and chemical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value |

| Molecular Formula | C₉H₈BNO₂ |

| Molecular Weight | 172.98 g/mol [2][3] |

| Appearance | White to light yellow or brown crystalline powder[4] |

| Melting Point | Approximately 201-203 °C[4] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); insoluble in water.[4] |

| pKa | Predicted value is approximately 7.46 ± 0.30 |

Experimental Protocols

Accurate determination of the physical properties of this compound relies on standardized experimental techniques. The following protocols outline the general methodologies for measuring key physical constants of solid organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[5][6]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.[5][6][7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Sample of this compound

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a depth of 2-3 mm.[7][8]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

-

For accurate results, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[5]

Solubility Determination

Understanding the solubility of this compound in various solvents is critical for designing reaction conditions and purification procedures. A common method for determining solubility is the dynamic (or synthetic) method.[9]

Principle: This method involves visually or instrumentally observing the temperature at which a solid completely dissolves in a solvent at a known concentration.[9]

Apparatus:

-

Jacketed glass vessel with a temperature controller[9]

-

Magnetic stirrer and stir bar[9]

-

Calibrated thermometer or temperature probe[9]

-

Analytical balance[9]

-

Light source and detector (for instrumental detection)[9]

Procedure:

-

A precisely weighed amount of this compound and a specific volume of the chosen solvent are added to the glass vessel.[9]

-

The mixture is stirred vigorously to ensure good mixing.

-

The temperature is slowly increased at a constant rate.[9]

-

The sample is observed, and the temperature at which the last solid particles disappear is recorded as the solubility temperature for that concentration.[9]

-

This process can be repeated with different concentrations to construct a solubility curve.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, this is an important parameter as it influences their reactivity. Potentiometric titration is a widely used method for pKa determination.[10][11][12]

Principle: A solution of the compound is titrated with a standard solution of a strong base (or acid), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[12]

Apparatus:

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)[11]

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent to ensure solubility.

-

The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of NaOH, added in small, precise increments from a burette.[11]

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the inflection point.[12]

Key Synthetic Application and Workflow

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryl compounds.[13][14][15][16] The following diagram illustrates the catalytic cycle of this reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 5-Quinolinylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 5-Quinolinylboronic acid in organic solvents. Due to a notable scarcity of comprehensive quantitative solubility data in publicly available literature, this document provides the known solubility information alongside detailed experimental protocols for its determination, empowering researchers to generate critical data for their specific applications.

Introduction to this compound and its Solubility

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions, owing to its quinoline (B57606) moiety. Understanding its solubility is paramount for reaction optimization, formulation development, and purification processes. However, boronic acids as a class present unique challenges in solubility assessment due to their tendency to form anhydrides (boroxines) and the existence of equilibria between different forms in solution[1][2].

General qualitative assessments indicate that this compound is soluble in some polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) but is considered insoluble or sparingly soluble in water[3][4]. A related compound, 8-Quinoline boronic acid, has also been described as being soluble in polar organic solvents[5].

Quantitative Solubility Data

Despite a thorough review of scientific literature, quantitative solubility data for this compound across a wide range of organic solvents is limited. The most specific data point found is for its solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Temperature | Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (289.05 mM) | Not Specified | Requires sonication for dissolution. The use of new, non-hygroscopic DMSO is recommended as water content significantly impacts solubility.[6][7] |

The lack of further data underscores the need for standardized experimental determination.

Experimental Protocols for Solubility Determination

Given the limited available data, researchers will likely need to determine the solubility of this compound in their solvents of choice. The following section outlines established methodologies for this purpose, adapted for the specific challenges posed by boronic acids.

General Workflow for Solubility Determination

The process of determining solubility can be visualized as a systematic workflow, from preparation to final analysis.

Caption: General experimental workflow for determining equilibrium solubility.

Recommended Analytical Methods

Traditional analytical methods can be challenging for boronic acids due to their labile nature[8]. The following methods are recommended for accurate quantification.

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying boronic acids in solution.

-

Instrumentation: An Arc HPLC System with a PDA detector or equivalent.

-

Column: A C18 stationary phase, such as an XSelect™ Premier HSS T3 Column, is a good starting point. MaxPeak™ Premier columns are recommended to reduce secondary interactions between the analyte and column hardware.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both modified with a small amount of formic acid (e.g., 0.1%), is often effective.

-

Protocol:

-

Prepare a saturated solution of this compound in the desired organic solvent by adding an excess of the solid to the solvent.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Separate the undissolved solid by centrifugation and/or filtration through a 0.22 µm syringe filter.

-

Carefully withdraw an aliquot of the supernatant and dilute it gravimetrically with a suitable solvent to fall within the linear range of the calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Quantify the amount of dissolved this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

-

b) Non-Aqueous Capillary Electrophoresis (NACE)

NACE is highlighted as a particularly accurate technique for analyzing boronic acids and their corresponding esters, as it can prevent the hydrolysis that may occur during other chromatographic methods[8].

-

Instrumentation: A capillary electrophoresis system.

-

Methodology: The development of a NACE method involves selecting an appropriate non-aqueous buffer system and optimizing parameters such as voltage and injection time. This technique is especially useful for avoiding the on-column hydrolysis of boronic esters to their corresponding acids, ensuring accurate quantification[8].

Dynamic Turbidity Method

An alternative to equilibrium-based methods is a dynamic (or polythermal) method, which can be faster for screening multiple solvents.

-

Principle: A suspension of the compound in the solvent is heated at a controlled rate until complete dissolution is observed. The temperature at which the last solid particles disappear is the solubility temperature for that specific concentration[2][9].

-

Protocol:

-

Prepare several vials with known masses of this compound and the solvent of interest, creating a range of concentrations.

-

Place a vial in a temperature-controlled chamber with a magnetic stirrer and a light source and detector (turbidity probe).

-

Heat the sample slowly and at a constant rate while stirring.

-

Record the temperature at which the solution becomes clear (i.e., the turbidity drops to zero), indicating full dissolution.

-

Plot the dissolution temperatures against the mole fraction (or concentration) to create a solubility curve.

-

Conclusion

While the existing quantitative data on the solubility of this compound is sparse, this guide provides researchers with the necessary framework to confidently determine this critical parameter. The experimental protocols outlined, particularly HPLC and NACE, offer robust approaches to generating reliable solubility data. The development and publication of such data would be a valuable contribution to the scientific community, aiding in the broader application of this important synthetic building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. QUINOLIN-5-YLBORONIC ACID [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 86-58-8: 8-Quinoline boronic acid | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

5-Quinolinylboronic acid molecular weight and formula

An In-depth Technical Guide to 5-Quinolinylboronic Acid for Researchers and Drug Development Professionals

Introduction

This compound (CAS No: 355386-94-6) is a heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, which incorporates a quinoline (B57606) scaffold—a privileged motif in drug discovery—with a reactive boronic acid functional group, makes it a valuable building block in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visual representation of the reaction workflow.

The primary utility of this compound lies in its role as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This Nobel Prize-winning reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures, such as biaryl compounds.[3][4][5] The ability to introduce the quinoline moiety into novel molecules allows researchers to explore new chemical space and develop compounds with potentially enhanced biological activities or unique photophysical properties.[2][3] Consequently, this compound is a sought-after intermediate in the development of new therapeutic agents and advanced materials.[2]

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, experimental design, and analytical characterization.

| Property | Data | Citations |

| Molecular Formula | C₉H₈BNO₂ | [1][6][7][8][9] |

| Molecular Weight | 172.98 g/mol | [6][8][9] |

| CAS Number | 355386-94-6 | [1][7][8][9] |

| Appearance | White to off-white crystalline solid | [1] |

| IUPAC Name | quinolin-5-ylboronic acid | [9] |

| Synonyms | Quinoline-5-boronic acid, 5-Boronoquinoline | [1][7][8] |

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound.[2] The following is a representative experimental protocol for the coupling of this compound with an aryl halide. This procedure is adapted from established methodologies for similar coupling reactions.[3][10]

Objective: To synthesize a 5-arylquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02 - 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 - 4.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane (B91453) and water (4:1 v/v) or Toluene and water (10:1 v/v))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an anaerobic environment.

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-arylquinoline.

Mandatory Visualization

The following diagram illustrates the general workflow and key components of the Suzuki-Miyaura cross-coupling reaction, a fundamental process in which this compound is utilized.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

- 8. CAS 355386-94-6 | Quinoline-5-boronic acid - Synblock [synblock.com]

- 9. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

The Advent and Advancement of Quinoline Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline (B57606) boronic acids have emerged as a pivotal class of compounds in medicinal chemistry and organic synthesis. Their unique structural and electronic properties have positioned them as valuable building blocks for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of quinoline boronic acids, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in key signaling pathways.

Discovery and History: A Synthesis of Two Chemical Legacies

The development of quinoline boronic acids represents the convergence of two significant streams of chemical history: the synthesis of the quinoline scaffold and the discovery of organoboron compounds.

The parent quinoline molecule was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] A major breakthrough in its synthesis came in 1880 with Zdenko Hans Skraup's development of the Skraup synthesis, a reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.[2] This and other named reactions, such as the Combes (1888) and Friedländer (1882) syntheses, laid the groundwork for accessing a wide variety of quinoline derivatives.[2][3]

Parallel to these developments, the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860.[4] However, the utility of boronic acids in organic synthesis remained largely unexplored until the latter half of the 20th century. The pioneering work of Herbert C. Brown on hydroboration and especially the development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s revolutionized the field.[5] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, showcased the immense synthetic potential of boronic acids.[5]

While a definitive first synthesis of a simple quinoline boronic acid is not prominently documented in early literature, their emergence is a direct consequence of the development of methods for the synthesis of arylboronic acids. One of the earliest and most common methods involves the electrophilic trapping of arylmetal intermediates, generated from aryl halides, with borate (B1201080) esters at low temperatures.[6] The application of this methodology to halo-quinolines was the logical next step that gave rise to the field of quinoline boronic acids.

Synthetic Methodologies: Accessing the Quinoline Boronic Acid Scaffold

The synthesis of quinoline boronic acids can be broadly categorized into two main approaches: the borylation of a pre-formed quinoline ring and the construction of the quinoline ring on a pre-existing boronic acid-containing fragment.

Borylation of Halo-Quinolines

The most common and versatile method for the synthesis of quinoline boronic acids is the borylation of a halo-quinoline, typically a bromo- or chloro-quinoline. This is often achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate.

A general workflow for this process is illustrated below:

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactions of 5-Quinolinylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Quinolinylboronic acid is a versatile heterocyclic organoboron compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its structure, which integrates a boronic acid moiety with a quinoline (B57606) scaffold, makes it a valuable building block in modern organic synthesis.[2][3] The quinoline ring is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, while the boronic acid group serves as a highly effective handle for transition metal-catalyzed cross-coupling reactions.[4][5] This guide provides an in-depth overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is the most fundamental and widely utilized reaction for this compound.[2] It involves the palladium-catalyzed cross-coupling of the boronic acid with an organic halide or triflate, enabling the direct formation of a carbon-carbon bond.[6][7] This transformation is a cornerstone for the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and functional materials.[8]

Catalytic Cycle and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[7] A generalized workflow for carrying out this reaction is depicted below, followed by the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.[4][9]

-

Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.01-0.05 mmol, 1-5 mol%) or Pd(dppf)Cl₂ (0.02-0.05 mmol, 2-5 mol%).[4]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 10:1), via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[4][10]

-

Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Pd(dppf)Cl₂ (5) | Cs₂CO₃ (4.0) | Toluene/H₂O (10:1) | 110-120 | 12-24 | 55-95 | [4][10] |

| Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 8-16 | 60-90 | [4] |

| Pd(OAc)₂/SPhos (3/6) | Na₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 16-24 | Varies | [10] |

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically aryl ethers and aryl amines.[11][12] It provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[13] A key advantage is its ability to be conducted at room temperature and open to the air, using copper, which is more abundant and less expensive than palladium.[14][15]

Mechanistic Pathway

The mechanism involves the formation of a copper(II) complex, which undergoes transmetalation with the boronic acid. The resulting intermediate can then proceed through a Cu(III) species, which undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[13] Oxygen in the air helps to re-oxidize Cu(I) back to the active Cu(II) state.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. 8-Quinolineboronic Acid | High-Purity Reagent | RUO [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 12. Chan-Lam Coupling [organic-chemistry.org]

- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. youtube.com [youtube.com]

5-Quinolinylboronic Acid: A Technical Guide for Researchers and Drug Developers

An In-depth Guide to the Commercial Availability, Chemical Synthesis, and Applications of 5-Quinolinylboronic Acid (CAS: 355386-94-6)

Introduction

This compound is a versatile heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular structure, which integrates a quinoline (B57606) core with a boronic acid functional group, makes it an invaluable building block in organic synthesis. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and primary applications, with a focus on its role in the development of novel therapeutics.

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The boronic acid moiety allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This makes this compound a sought-after intermediate for synthesizing complex molecules, including potent kinase inhibitors for targeted cancer therapy.[2][3][4]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are typically high, often exceeding 95-98%, suitable for most synthetic applications. The compound is generally supplied as a light yellow to brown powder.

Supplier and Product Data

The following table summarizes key information for this compound from a selection of commercial suppliers. Pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Appearance |

| MedChemExpress | This compound | 355386-94-6 | C₉H₈BNO₂ | 172.98 g/mol | 98.97% | - |

| Synblock | Quinoline-5-boronic acid | 355386-94-6 | C₉H₈BNO₂ | 172.98 g/mol | >98% | - |

| Chem-Impex | Quinoline-5-boronic acid | 355386-94-6 | C₉H₈BNO₂ | 172.98 g/mol | ≥95% (HPLC) | Light yellow to brown powder |

| Frontier Specialty Chemicals | Quinoline-5-boronic acid | 355386-94-6 | C₉H₈BNO₂ | 172.98 g/mol | - | - |

| TCI America | Quinoline-5-boronic Acid | 355386-94-6 | C₉H₈BNO₂ | 172.98 g/mol | >97% | - |

| ChemicalBook | Quinoline-5-boronic acid | 355386-94-6 | C₉H₈BNO₂ | 172.98 g/mol | - | - |

| ChemBK | QUINOLIN-5-YLBORONIC ACID | 355386-94-6 | C₉H₈BNO₂ | 172.98 g/mol | - | Colorless to light yellow solid |

(Data sourced from supplier websites and public databases.[1][2][5][6][7][8][9][10][11] For research use only. Not for medical or consumer use).[1][9]

Storage and Handling

This compound should be stored in a dry, sealed place.[5] For long-term storage, refrigeration at 0-8 °C is recommended.[2] Stock solutions can be prepared and aliquoted to avoid repeated freeze-thaw cycles, with storage at -20°C for one month or -80°C for six months.[1] Standard laboratory safety protocols, including the use of protective glasses and gloves, should be followed to avoid skin and eye irritation.[7][10]

Key Applications and Experimental Protocols

The primary utility of this compound lies in its application as a key intermediate in organic synthesis, particularly in the construction of complex pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like this compound) and an organic halide or triflate.[7][12] This reaction is widely employed to synthesize biaryl compounds, which are common motifs in drug molecules.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1][8]

Materials and Reagents:

-

Aryl Halide (e.g., 5-bromoquinoline (B189535) as a stand-in for a reaction partner) (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.03 mmol)

-

Base (e.g., Potassium Carbonate, K₂CO₃) (2.5 mmol)

-

Solvents: 1,4-Dioxane (8 mL) and Water (2 mL), degassed

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (B1210297)

-

Brine

-

Silica Gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

-

Seal the flask and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an anaerobic environment.

-

Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once complete, allow the mixture to cool to room temperature.

-

Add water (20 mL) to the flask and transfer the contents to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Role in Kinase Inhibitor Development

Quinoline-based compounds are prominent scaffolds for the development of kinase inhibitors.[4] Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. This compound serves as a crucial building block for synthesizing molecules that target specific kinases. For instance, derivatives have been used to create inhibitors of Rho-associated coiled-coil kinase (ROCK), a key regulator of the cytoskeleton involved in cell proliferation and motility.[2][5]

The Rho/ROCK pathway is a critical signaling cascade that regulates cellular functions like adhesion, migration, and proliferation.[10][13] Small GTPase proteins, such as RhoA, activate ROCK, which then phosphorylates downstream targets to modulate the actin cytoskeleton.[5][11] In cancer, this pathway is often dysregulated, promoting metastasis.[9] Inhibitors developed using this compound can block ROCK activity, making this pathway a significant therapeutic target.

Caption: Simplified Rho-ROCK signaling pathway and the point of therapeutic intervention.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers, scientists, and drug development professionals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to complex quinoline-containing molecules. As a foundational element in the synthesis of targeted therapeutics, such as kinase inhibitors, it continues to be an indispensable tool in the quest for novel treatments for a range of diseases, including cancer. The protocols and pathways outlined in this guide serve as a foundational resource for leveraging the synthetic potential of this important chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho-associated coiled-coil kinase (ROCK) signaling and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Rho-associated coiled-coil kinase (ROCK) signaling and disease | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Quinolinylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide.[1][2] The resulting biaryl and heteroaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Quinoline derivatives, in particular, are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4] Many of these biological effects are attributed to the ability of quinoline-containing molecules to modulate key signaling pathways involved in cell proliferation and angiogenesis, such as the c-Met, VEGF, and EGF receptor pathways.[4][5][6][7]

This application note provides a detailed protocol for the Suzuki coupling of 5-quinolinylboronic acid with a variety of aryl halides. It includes tabulated data from literature sources to guide reaction optimization, detailed experimental procedures for both conventional and microwave-assisted methods, and visualizations of the reaction mechanism and a relevant biological signaling pathway.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki coupling of this compound and its derivatives with various aryl halides. These examples are drawn from the scientific literature and are intended to provide a starting point for reaction development.

Table 1: Suzuki Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | 12 | 78 |

| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 65 |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 16 | 72 |

| 5 | 4-Iodoanisole | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | 150 (MW) | 1.5 | 92[8] |

Table 2: Microwave-Assisted Suzuki Coupling of Halogenated Quinolines and Related Heterocycles with Arylboronic Acids

| Entry | Heterocyclic Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 4-Chloro-6,7-dimethoxyquinazoline | Cyclohexylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 175 | 6 | 88[4][5] |

| 2 | 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | 95[6] |

| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 15 | 90[9] |

| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 | 40 | 85 |

Experimental Protocols

General Considerations

All Suzuki-Miyaura coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Solvents should be degassed prior to use. Aryl halides, this compound, palladium catalysts, ligands, and bases should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Conventional Heating

This protocol is a general procedure for the Suzuki coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (B91453) (8 mL, degassed)

-

Water (2 mL, degassed)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 5-arylquinoline.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a general procedure for the rapid synthesis of 5-arylquinolines using microwave irradiation.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Dimethylformamide (DMF) (5 mL, degassed)

-

Water (1 mL, degassed)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave vial containing a stir bar, add this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Add the degassed DMF and water.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to 150 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Coupling Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for Suzuki coupling.

c-Met Signaling Pathway

Quinoline derivatives have been developed as inhibitors of various receptor tyrosine kinases, including c-Met. The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival. Its dysregulation is implicated in various cancers.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Quinolinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-quinolinylboronic acid with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of 5-arylquinoline derivatives, which are prevalent structural motifs in medicinal chemistry and materials science.

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. The synthesis of 5-arylquinolines via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offers a versatile and efficient method for creating carbon-carbon bonds. This approach is favored for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide range of coupling partners.

The general transformation involves the reaction of this compound with an aryl or heteroaryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system. The selection of the palladium catalyst, its associated ligand, the base, and the solvent are critical for achieving high yields and purity of the desired 5-arylquinoline product.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The this compound, activated by a base, transfers the quinolinyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties (the aryl group and the quinolinyl group) on the palladium center couple and are eliminated, forming the final 5-arylquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. These examples demonstrate the versatility of palladium catalysts in achieving these transformations.

Table 1: Cross-Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 8 | 92 |

| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |

| 4 | 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 16 | 78 |

| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 75 |

Note: Yields are for the isolated product. Reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides. These protocols can be adapted for other aryl halides and catalyst systems with appropriate optimization.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-arylquinoline.

Protocol 2: Procedure using Pd(dppf)Cl₂ for Electron-Deficient Aryl Bromides

This protocol is particularly effective for coupling with electron-deficient aryl bromides, such as nitro-substituted compounds.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a microwave vial or a sealed tube, combine this compound (1.5 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (2.0 mmol).

-

Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Add degassed 1,4-dioxane (8 mL) and water (2 mL).

-

Seal the vessel and heat the reaction mixture to 100 °C for 8-12 hours with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove inorganic salts.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the 5-arylquinoline.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling of this compound.

Application Notes and Protocols for the Synthesis of Quinoline Derivatives using 5-Quinolinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents. These nitrogen-containing heterocyclic compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for extensive structural modifications to optimize biological activity and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryl compounds, offering a robust strategy for the derivatization of the quinoline nucleus. This application note provides detailed protocols for the synthesis of 5-arylquinoline derivatives via the palladium-catalyzed Suzuki-Miyaura coupling of 5-quinolinylboronic acid with various aryl halides.